2-(4-Methylnaphthalen-1-yl)isonicotinic acid
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Overview
Description
2-(4-Methylnaphthalen-1-yl)isonicotinic acid is an organic compound with the molecular formula C17H13NO2. It is a derivative of isonicotinic acid, where the isonicotinic acid moiety is substituted with a 4-methylnaphthalen-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylnaphthalen-1-yl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylnaphthalen-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Methylnaphthalen-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including the Ullman-Ma cross-coupling reaction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methylnaphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-(4-Methylnaphthalen-1-yl)isonicotinic acid is unique due to the presence of the 4-methylnaphthalen-1-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(4-methylnaphthalen-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-7-15(14-5-3-2-4-13(11)14)16-10-12(17(19)20)8-9-18-16/h2-10H,1H3,(H,19,20) |
InChI Key |
GAUDKXZSCYIRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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